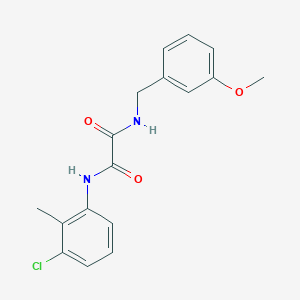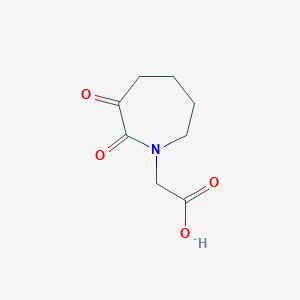
3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1179256-73-5 . It has a molecular weight of 322.09 and its IUPAC name is 3-chloro-4-[(trifluoroacetyl)amino]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is 1S/C8H4Cl2F3NO3S/c9-5-3-4(18(10,16)17)1-2-6(5)14-7(15)8(11,12)13/h1-3H,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride include a molecular weight of 322.09 .Wissenschaftliche Forschungsanwendungen
1. Fluorine Reagents in NMR Spectrometry Trifluoromethanesulfonyl chloride, closely related to 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride, has been used in fluorine-19 nuclear magnetic resonance (NMR) spectrometry. It is effective for identifying oxygen, nitrogen, and sulfur functional groups in organic structures (Shue & Yen, 1982).
2. Friedel-Crafts Sulfonylation 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, serving as unconventional reaction media, are utilized for Friedel-Crafts sulfonylation reactions with 4-methyl benzenesulfonyl chloride, which is structurally similar to the chemical . This approach enhances reactivity and yields of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).
3. Synthesis of Functional Aromatic Multisulfonyl Chlorides The synthesis of aromatic bis(sulfonyl chlorides), such as 3,5-bis(chlorosulfonyl)-1-acetophenone, has been achieved via a sequence of reactions involving oxidative chlorination. These compounds serve as building blocks for dendritic and other complex organic molecules (Percec et al., 2001).
4. Synthesis of Drug Intermediates 3,5-bis(trifluoromethyl)benzoyl chloride, a significant drug intermediate, has been synthesized from related compounds via a process that includes bromination, carboxylation, and chlorination. This process is economically valuable and offers higher yields (Zhou, 2006).
5. Esterification Studies 2,2,2-trifluoroethanol, derived from compounds like trifluoroacetyl chloride, is significant in drug and chemical applications. Its production involves processes like acetolysis followed by hydrolysis, demonstrating the versatility of trifluoromethyl groups in chemical synthesis (Shibuta, Watanabe, & Sato, 1985).
6. Synthesis of Sulfonyl Halides and Derivatives 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides have been used in the synthesis of benzenesulfonyl halides and derivatives, showcasing the utility of sulfonyl chlorides in organic synthesis and the development of compounds with unique spectral and luminescence properties (Fedyunyaeva & Shershukov, 1993).
7. Carbocationic Polymerization Tert-alcohols in conjunction with BCl3 and electron pair donors initiate living polymerization of isobutylene, yielding narrow molecular weight distribution polyisobutylenes. This highlights the use of sulfonyl chlorides in advanced polymerization techniques (Chen, Kaszás, Puskas, & Kennedy, 1989).
8. Environmental Studies of Polyfluorinated Compounds 6:2 chlorinated polyfluorinated ether sulfonate, an alternative to perfluorooctanesulfonate in the electroplating industry, demonstrates the environmental impact and behaviors of polyfluorinated compounds, which is vital in environmental chemistry and pollution studies (Ruan et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO3S/c9-5-3-4(18(10,16)17)1-2-6(5)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVIISZKMELCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride | |
CAS RN |
1179256-73-5 |
Source


|
| Record name | 3-chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)
![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)
![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)


![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)
![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)
